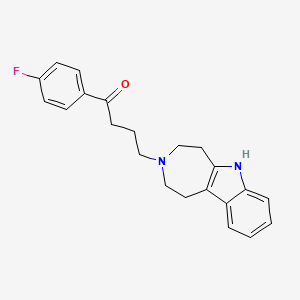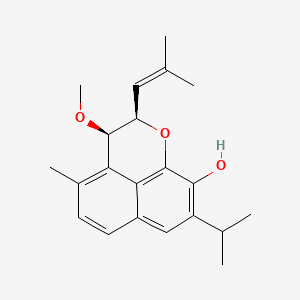![molecular formula C9H7BrF2O B13425156 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C8H5BrF2O. It is a brominated derivative of ethanone, featuring a difluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
科学的研究の応用
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2,6-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
Uniqueness
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other brominated ethanones.
特性
分子式 |
C9H7BrF2O |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
1-[2-bromo-6-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)8-6(9(11)12)3-2-4-7(8)10/h2-4,9H,1H3 |
InChIキー |
BMKQJUHAGJFYBQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=C1Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)








![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)



